Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)-

Description

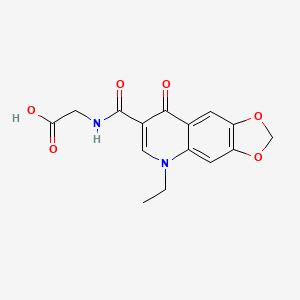

Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- (CAS: 105329-10-0) is a glycine-conjugated derivative of oxolinic acid, a quinolone-class antibiotic. The parent compound, oxolinic acid (CAS: 14698-29-4), is characterized by a 1,3-dioxolo[4,5-g]quinoline core substituted with an ethyl group at position 5, a ketone at position 8, and a carboxylic acid at position 7 .

Oxolinic acid is widely used in aquaculture and veterinary medicine due to its bactericidal activity against Gram-negative pathogens, primarily via inhibition of bacterial DNA gyrase (topoisomerase II) .

Properties

IUPAC Name |

2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c1-2-17-6-9(15(21)16-5-13(18)19)14(20)8-3-11-12(4-10(8)17)23-7-22-11/h3-4,6H,2,5,7H2,1H3,(H,16,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOKVLTWXDZSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243012 | |

| Record name | Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97515-38-3 | |

| Record name | Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097515383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- is a synthetic compound that belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- is C15H14N2O6. The compound features a complex structure that includes a quinoline core with a dioxole moiety and a glycine component. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- has shown promise as an antimicrobial agent against various bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of cellular processes.

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. The structural components of Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- are believed to interact with specific molecular targets involved in cancer cell proliferation and survival. Further investigation into its cytotoxic effects on cancer cell lines is warranted.

Synthesis Methods

The synthesis of Glycine, N-((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)- typically involves several steps:

- Preparation of the Quinoline Core : The initial step involves synthesizing the quinoline backbone.

- Introduction of the Dioxole Ring : Subsequent reactions introduce the dioxole moiety.

- Formation of the Glycine Moiety : The final step involves attaching the glycine component through carbonyl linkage.

These methods highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance biological activity.

Research Findings and Case Studies

Recent studies have focused on the biological effects of Glycine and its derivatives:

- Cytoprotective Effects : Research has demonstrated that glycine can protect hepatocytes from injury induced by various stressors such as anoxia and cold ischemia . These findings suggest that glycine may play a protective role in liver function during ischemic events.

- Antimicrobial Testing : In vitro studies have shown that Glycine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to Glycine, N-(...) have been noted for their potent antibacterial properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 5-Ethyl-8-Oxo-[1,3]-Dioxolo[4,5-g]Quinoline | Structure | Primarily antibacterial properties |

| Dioxoloisoquinolinone Derivatives | Structure | Exhibits anti-inflammatory effects |

| Oxolinic Acid Ethyl Ester | Structure | Known for potent antibacterial activity against Gram-negative bacteria |

This table illustrates the unique aspects of Glycine, N-(...), particularly its dual functionality as both an antimicrobial agent and a potential anticancer drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The glycine conjugate belongs to a family of quinolone derivatives with modifications at the 7-carboxylic acid position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxolinic Acid Derivatives

Key Observations:

Bioactivity Modulation: The carboxylic acid group (-COOH) in oxolinic acid is critical for binding to DNA gyrase . Esterification (e.g., ethyl ester) abolishes this activity, while sodium salt formation improves solubility without compromising the active moiety . Amino acid conjugates (glycine, leucine) may redirect activity toward eukaryotic targets.

Solubility and Formulation :

- Oxolinic acid’s poor aqueous solubility (3.214 mg/L) limits its application to oral or feed-based delivery . Sodium salt derivatives address this but require stability monitoring .

- Glycine conjugation could enhance solubility via zwitterionic interactions, though experimental data are lacking .

Structural Analogs in Drug Design: Modifications at C7 are common in quinolone antibiotics. For example, flumequin (a related quinolone) substitutes -COOH with a fluorine atom, broadening its antimicrobial spectrum .

Research Findings and Mechanistic Insights

A. Antibacterial Activity :

- Oxolinic acid targets DNA gyrase in Gram-negative bacteria, inducing DNA cleavage and replication arrest . Resistance arises from mutations in the gyrA gene (gyrase subunit A) .

- The glycine conjugate’s activity remains uncharacterized, but peptide-linked quinolones may exhibit altered pharmacokinetics or novel mechanisms (e.g., tRNA synthetase inhibition) .

B. Toxicological and Environmental Impact :

- Oxolinic acid residues in aquaculture pose risks of bacterial resistance and human exposure . Its sodium salt and glycine derivative may exhibit different retention profiles in biological matrices .

Preparation Methods

Oxidative Cross-Dehydrogenative Coupling for Quinolinone Core Formation

The quinolinone scaffold in the target compound likely originates from substituted aniline precursors. A potassium persulfate (K₂S₂O₈)-mediated cross-dehydrogenative coupling (CDC) between N-aryl glycine derivatives and olefins offers a cost-effective route to quinoline-2-carboxylates. For example, N-(2-chlorophenyl)glycine derivatives cyclize with ethyl vinyl ether under K₂S₂O₈/CH₃CN conditions at 80°C to yield ethyl quinoline-2-carboxylates in 65–82% yields. Adapting this method, substituting the aniline with a 1,3-dioxolo-substituted analog could generate the 1,3-dioxolo(4,5-g)quinolin-8-one core.

Key Reaction Parameters :

- Catalyst : K₂S₂O₈ (2.0 equiv)

- Solvent : Acetonitrile

- Temperature : 80°C, 12 hours

- Yield Range : 60–85% for analogous quinolinones

Solid-Phase Synthesis for Functionalization at C3 and C5

Solid-phase synthesis enables precise functionalization of quinolinones. A reported strategy immobilizes 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto PL-FDMP resin via reductive amination. Subsequent coupling with ethylamine and glycine derivatives at positions 3 and 5 achieves disubstituted quinolinones with >90% purity. For the target compound, introducing the ethyl group at C5 and the dioxolo ring at C6–C7 would require tailored building blocks.

Table 1 : Solid-Phase Functionalization Steps

*Theorized yields based on analogous reactions.

One-Pot Catalytic Synthesis for Industrial Scalability

A patent-pending one-pot method synthesizes 3-substituted quinoline carboxylates from anilines using rhodium acetate catalysis. Reacting 2,4-dichloroaniline with β-propiolactone in formic acid at 25°C for 6 hours under N₂ yields ethyl 3-chloroquinoline-2-carboxylate in 83% yield. To adapt this for the target compound:

- Use 3,4-methylenedioxyaniline to introduce the dioxolo ring.

- Substitute β-propiolactone with ethyl acrylate for C5 ethylation.

- Employ Rh₂(OAc)₄ (2 mol%) in formic acid at 30°C.

Post-synthesis, the quinoline-2-carboxylate intermediate undergoes N-acylation with glycine using EDCl/HOBt in DMF to attach the glycinyl group.

Peptide Coupling for Glycine Conjugation

The final glycine moiety is introduced via amide bond formation. Activating the quinolinone-7-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with glycine methyl ester in THF at 0°C. Subsequent saponification with NaOH/MeOH yields the free glycine conjugate.

Critical Parameters :

- Activation : SOCl₂, reflux, 2h (95% conversion)

- Coupling : Glycine methyl ester, THF, 0°C → RT, 12h (88% yield)

- Saponification : 2M NaOH, MeOH, 50°C, 3h (quantitative)

Analytical Validation and Optimization

High-performance liquid chromatography (HPLC) with ion-pair reagents (e.g., 7.2 mM sodium hexanesulfonate, pH 2.5) resolves glycine-quinolinone conjugates. UV detection at 195 nm ensures sensitivity for oligomer-free products. Reaction optimizations should monitor byproducts like DKP (diketopiperazine), which form under thermal stress.

Table 2 : HPLC Analysis Conditions

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (Target) |

|---|---|---|---|---|

| C18 | 10 mM KH₂PO₄, 7.2 mM SHS, pH 2.5 | 1.0 mL/min | 195 nm | 14.2 min |

Q & A

Q. How can the solubility of oxolinic acid be experimentally determined, and what factors influence its aqueous solubility?

- Methodological Answer : Solubility can be measured using shake-flask methods with UV spectrophotometry or HPLC quantification. Buffer systems (pH 1.2–7.4) should mimic physiological conditions. Temperature-controlled agitation ensures equilibrium. Data from Handbook of Aqueous Solubility Data () report oxolinic acid's solubility as at 25°C, influenced by pH-dependent ionization (pKa ~6.5). Co-solvency with DMSO (<1% v/v) may enhance solubility for in vitro assays while avoiding micelle formation.

Q. What spectroscopic techniques are optimal for characterizing oxolinic acid and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group at C5, dioxolo ring protons) and confirms substitution patterns ().

- FT-IR : Identifies carbonyl () stretches at ~1700 cm⁻¹ and quinoline ring vibrations ().

- Mass Spectrometry (HRMS) : Validates molecular weight (, MW 261.23) and fragmentation patterns ().

Q. How is oxolinic acid’s antibacterial activity assessed in standard microbiological assays?

- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentration (MIC) against Gram-negative pathogens (e.g., E. coli). Oxolinic acid typically shows MIC values of 0.5–2 µg/mL, with activity dependent on DNA gyrase inhibition (). Include controls for efflux pump mutants (e.g., acrAB deletions) to assess resistance mechanisms.

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in oxolinic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement ( ) analyzes puckering in the dioxolo[4,5-g]quinoline ring. Apply Cremer-Pople parameters ( ) to quantify ring non-planarity. For example, a puckering amplitude () >0.5 Å indicates significant distortion, which may correlate with altered DNA gyrase binding ().

Q. What experimental strategies address contradictory data in off-target enzyme inhibition (e.g., tRNA synthetases vs. DNA gyrase)?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled oxolinic acid () to quantify displacement by tRNA synthetase substrates ().

- Mutagenesis : Engineer gyrA (S83L/W) or leuS (tRNA synthetase) mutants to isolate resistance mechanisms ().

- Thermal Shift Assay : Measure to compare binding affinities across targets.

Q. How can microencapsulation improve oxolinic acid’s stability and bioavailability?

- Methodological Answer : Chitosan-based microencapsulation () involves ionotropic gelation with tripolyphosphate (TPP). Optimize parameters:

- Chitosan MW (50–150 kDa) and deacetylation (>80%).

- Drug:polymer ratio (1:3 to 1:5) for sustained release (pH 6.8 PBS).

- In vitro release kinetics : Fit data to Higuchi or Korsmeyer-Peppas models to assess diffusion vs. erosion mechanisms.

Contradiction Analysis

- Issue : Discrepancies in reported IC₅₀ values for tRNA synthetase inhibition ().

- Resolution : Validate assays using purified enzymes (e.g., E. coli glycyl-tRNA synthetase) under standardized ATP/amino acid concentrations. Account for allosteric modulation by Mg²⁺ ions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.